molecular formula C3H4BrF2NO B6236085 2-bromo-2,2-difluoro-N-methylacetamide CAS No. 1849242-76-7

2-bromo-2,2-difluoro-N-methylacetamide

Cat. No.: B6236085
CAS No.: 1849242-76-7
M. Wt: 188
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Description

2-Bromo-2,2-difluoro-N-methylacetamide is a fluorinated acetamide derivative characterized by a bromine atom and two fluorine atoms on the α-carbon, coupled with an N-methyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in Cu-catalyzed cross-coupling reactions with aryl boronic acids and trialkoxysilanes to synthesize functionalized amides . Its reactivity stems from the electron-withdrawing effects of the halogen atoms, which activate the α-carbon for nucleophilic substitution or coupling reactions. The N-methyl group balances steric accessibility and electronic modulation, enabling efficient catalytic transformations .

Properties

CAS No.

1849242-76-7

Molecular Formula

C3H4BrF2NO

Molecular Weight

188

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-2,2-difluoro-N-methylacetamide typically involves the reaction of N-methylacetamide with bromodifluoroacetyl chloride. The reaction is carried out in the presence of a base such as sodium hydride (NaH) in a solvent like toluene. The mixture is cooled to 0°C and stirred, followed by the slow addition of bromodifluoroacetyl chloride. The reaction is then allowed to proceed at reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,2-difluoro-N-methylacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used, depending on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkyl or N-aryl derivatives, while reactions with thiols can produce thioethers.

Scientific Research Applications

2-Bromo-2,2-difluoro-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-bromo-2,2-difluoro-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to participate in a range of biochemical processes .

Comparison with Similar Compounds

Table 1: Reactivity of Halogen-Substituted Acetamides

Compound Halogen Reaction Yield (%) Reference
2-Bromo-2,2-difluoro-N-phenylacetamide Br 87–90
2-Iodo-2,2-difluoro-N-phenylacetamide I Similar to Br

N-Substituent Variations

The N-substituent significantly influences reactivity. While 2-bromo-2,2-difluoro-N-methylacetamide participates efficiently in coupling reactions, bulkier substituents like N-dodecyl or N-dihexyl reduce yields due to steric hindrance. Conversely, N-phenyl derivatives exhibit broad compatibility with diverse aryl partners, achieving yields exceeding 85% .

Table 2: Impact of N-Substituents on Reactivity

Compound N-Substituent Yield in Arylation (%) Reference
This compound Methyl 87–90
2-Bromo-2,2-difluoro-N-dodecylacetamide Dodecyl Not reported
2-Bromo-2,2-difluoro-N-phenylacetamide Phenyl 85–92

Acetamide vs. Ester Derivatives

Replacing the amide group with an ester (e.g., ethyl 2-bromo-2,2-difluoroacetate) shifts reactivity toward nickel- or zinc-mediated cross-couplings. For example, ester derivatives react with aroyl chlorides to form difluorovinyl benzoates in 45–84% yields, a pathway less accessible to amides due to differences in leaving group ability and coordination with metals .

Trifluoro vs. Difluoro Substituted Acetamides

Trifluoroacetamides, such as N-(4-bromophenyl)-2,2,2-trifluoroacetamide, exhibit distinct electronic properties. The stronger electron-withdrawing effect of the trifluoromethyl group reduces nucleophilic substitution efficiency compared to difluoro analogs. This limits their utility in Cu-catalyzed couplings but enhances stability in hydrolytic environments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-2,2-difluoro-N-methylacetamide, and how do reaction conditions impact yield?

  • The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-bromo-2,2-difluoroacetyl chloride with methylamine in a polar aprotic solvent (e.g., THF) under controlled temperatures (0–25°C) yields the product. Optimizing stoichiometry and reaction time (e.g., 12–24 hours) minimizes byproducts like hydrohalic acids .
  • Temperature and solvent choice significantly affect purity: lower temperatures reduce side reactions, while anhydrous conditions prevent hydrolysis of intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identifies methyl and amide protons (δ 2.8–3.2 ppm for N–CH₃) and confirms bromine/fluorine substitution patterns via coupling constants .
  • X-ray crystallography : Resolves the planar amide group and dihedral angles between halogen atoms, critical for understanding steric effects in reactivity .

Advanced Research Questions

Q. How does the electron-withdrawing nature of bromine and fluorine substituents influence the compound’s reactivity in nucleophilic substitutions?

  • The Br and F atoms create an electron-deficient carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., SN2 mechanisms). Fluorine’s inductive effect stabilizes transition states, while bromine acts as a leaving group in cross-coupling reactions .
  • Comparative studies with chloro analogs show faster reaction kinetics for bromo derivatives due to weaker C–Br bonds .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or elimination) during synthesis?

  • Protecting groups : Use silylating agents (e.g., TMSCl) to shield the amide nitrogen during halogenation steps .
  • Low-temperature quenching : Rapidly neutralize acidic byproducts (e.g., HCl) with cold aqueous NaHCO₃ to prevent decomposition .

Q. How does this compound interact with biological targets, and what are its potential applications in enzyme inhibition studies?

  • The compound’s electrophilic carbonyl group can covalently modify active-site residues (e.g., serine hydrolases). Kinetic assays (IC₅₀ measurements) and molecular docking simulations reveal selective inhibition of proteases and esterases .
  • Case study : In Pseudomonas aeruginosa, it disrupts quorum-sensing pathways by acylating LuxR-type transcription factors .

Methodological and Comparative Analysis

Q. What are the challenges in scaling up the synthesis of this compound for industrial research?

  • Purification hurdles : Column chromatography is inefficient for large batches; switch to fractional crystallization using ethanol/water mixtures .
  • Safety : Bromine’s volatility requires closed-system reactors and scrubbers to manage toxic fumes .

Q. How do structural analogs (e.g., N,N-dimethyl vs. N-methyl derivatives) differ in reactivity and stability?

  • N,N-Dimethyl analogs exhibit reduced nucleophilic substitution rates due to steric hindrance from the second methyl group.
  • Thermal stability : TGA data shows the N-methyl derivative decomposes at 180°C vs. 150°C for dimethyl variants, attributed to stronger hydrogen bonding in the latter .

Data Contradictions and Resolution

  • Synthetic yields : Some protocols report 60–70% yields , while others achieve >85% via microwave-assisted synthesis . This discrepancy highlights the need for optimized energy input and catalyst screening.
  • Biological activity : Fluorine’s role in membrane permeability is debated; conflicting studies attribute enhanced bioavailability to either lipophilicity or hydrogen-bonding capacity .

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